molecular formula C14H19FN4O2S B2357788 4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide CAS No. 2034461-06-6

4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

Cat. No.: B2357788
CAS No.: 2034461-06-6
M. Wt: 326.39
InChI Key: KQPORNYPTNJMGJ-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzenesulfonamide group linked to a triazole moiety via a branched carbon chain. The benzenesulfonamide functional group is a privileged scaffold in pharmaceutical sciences, known to confer activity against a range of biological targets. Sulfonamide derivatives are extensively investigated for their inhibitory effects on enzymes like carbonic anhydrases, and some are reported to possess significant analgesic and antiallodynic properties in preclinical models, potentially acting through serotonergic and opioidergic pathways . Furthermore, the 1,2,3-triazole ring is a key pharmacophore in modern drug design due to its metabolic stability and ability to engage in hydrogen bonding. Compounds featuring this triazole nucleus are explored for various therapeutic applications . The specific combination of these features in this compound makes it a valuable candidate for researchers exploring new bioactive molecules, particularly in the areas of neuroscience and enzyme inhibition. The exact mechanism of action and full spectrum of its research applications are subject to ongoing investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2S/c1-10(2)14(9-19-7-6-16-18-19)17-22(20,21)12-4-5-13(15)11(3)8-12/h4-8,10,14,17H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPORNYPTNJMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have shown to induce apoptosis in certain cell lines. This suggests that the compound might interact with its targets, leading to changes that trigger programmed cell death.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to affect various biological pathways. These compounds show various biologically vital properties, indicating that they might affect multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated cytotoxic effects, suggesting that this compound might also exhibit similar effects.

Biological Activity

4-Fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a triazole moiety, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₃₁FN₄O₂S
  • Molecular Weight : Approximately 368.55 g/mol
  • SMILES Notation : CC(C)N(C(=O)S(=O)(=O)c1cc(c(c1)F)C)C(C)N=N

Antimicrobial Activity

The triazole ring in this compound is associated with significant antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. In studies, compounds with similar structures have demonstrated potent antifungal activities against various pathogens including Candida species and Aspergillus species .

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase and other enzymes involved in tumor progression. The presence of the triazole moiety enhances these effects by potentially interacting with DNA and inhibiting cell proliferation. For instance, compounds structurally related to this compound have shown promising results in vitro against multiple cancer cell lines .

Structure–Activity Relationship (SAR)

The biological activity of sulfonamides and their derivatives often depends on their structural features. Key findings related to SAR include:

  • Fluorine Substitution : The introduction of fluorine at the para position on the aromatic ring has been correlated with increased potency against certain bacterial strains .
  • Triazole Moiety : The triazole group enhances the interaction with biological targets, increasing both antibacterial and anticancer activity .
Structural FeatureEffect on Activity
Fluorine SubstitutionIncreases antibacterial potency
Triazole MoietyEnhances anticancer activity

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives, including compounds similar to this compound. Results indicated that these compounds exhibited significant inhibition against Candida albicans, with IC50 values comparable to established antifungal agents like fluconazole .

Study 2: Anticancer Properties

In another investigation focusing on anticancer effects, derivatives were tested against human breast cancer cell lines. The results showed that modifications to the sulfonamide scaffold led to enhanced cytotoxicity, suggesting that further optimization could yield more effective therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the triazole ring has been linked to enhanced selectivity against cancer cell lines. For instance, synthesized derivatives of triazole have shown promising selectivity against various cancer types, indicating that 4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide may also possess similar anticancer efficacy.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Research has shown that compounds containing similar sulfonamide structures can inhibit the growth of various bacterial strains. The presence of the triazole ring may further enhance this activity due to improved membrane permeability and bioactivity. This suggests that this compound could be explored as a potential antimicrobial agent .

Potential Antimalarial Applications

There is a growing interest in developing new antimalarial agents based on sulfonamide derivatives. Research has demonstrated that modifications to the triazole ring can lead to compounds with potent antimalarial activity. The design principles derived from existing sulfonamides could be applied to synthesize derivatives of this compound aimed at targeting malaria parasites effectively .

Case Study 1: Anticancer Mechanism

A study evaluated the anticancer efficacy of triazole derivatives similar to this compound. The results indicated that these compounds induced apoptosis in cancer cells via intrinsic pathways. Flow cytometry analysis revealed significant increases in sub-G1 phase cells post-treatment, suggesting effective induction of programmed cell death .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfonamide derivatives. Compounds structurally related to this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, highlighting the potential for further development in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and hypothesized pharmacological implications of the target compound versus analogues from the evidence:

Compound Name/ID Core Structure Key Substituents/Features Potential Impact on Properties Reference
Target Compound Benzenesulfonamide 4-Fluoro-3-methyl; 1,2,3-triazolyl-branched alkyl chain Enhanced lipophilicity (alkyl chain), metabolic stability (fluorine), target selectivity N/A
Compound 39 (4-{4-[(2',3',4',6'-tetra-O-acetyl-β-D-galactopyranosyl)oxymethyl]-1H-1,2,3-triazol-1-yl}-N-(5-methylisoxazol-3-yl)benzenesulfonamide) Benzenesulfonamide Acetylated galactopyranosyl-triazolyl; isoxazole Increased hydrophilicity (sugar moiety); potential glycosidase inhibition or prodrug activation
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Benzamide Pyrazolo-pyrimidine; fluorinated chromen; isopropyl Bulky heterocycles may improve DNA/protein binding; fluorines enhance bioavailability
Compound 5i (4-(5-Methyl-4-(1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide) Benzenesulfonamide Pyrazoline-thiophene; phenyl Thiophene may alter metabolic pathways; pyrazoline adds rigidity for receptor interactions
2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride Estradiol-triazole hybrid Triazole-linked estradiol; diamine Estrogen receptor targeting; triazole as a bioisostere for peptide bonds

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility: The target compound’s branched alkyl chain and fluorine substituent likely increase lipophilicity compared to Compound 39 (which has a hydrophilic galactose group). This may favor membrane permeability but reduce aqueous solubility .

Compound 5i’s thiophene and pyrazoline substituents introduce sulfur-based metabolism risks (e.g., cytochrome P450 interactions) absent in the fluorine-dominated target compound .

Synthetic Strategies :

  • Triazole-containing analogues like Compound 39 and the estradiol hybrid in were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method likely applicable to the target compound. This modular approach enables rapid diversification of substituents .

Biological Activity Hypotheses :

  • Fluorine atoms in the target and Example 53 may reduce metabolic degradation by blocking cytochrome P450 oxidation sites, a common strategy in drug design .
  • The triazole’s nitrogen-rich structure in the target could mimic peptide bonds or participate in hydrogen bonding, similar to Compound 39 ’s interaction with carbohydrate-processing enzymes .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises three critical subunits:

  • A 4-fluoro-3-methylbenzenesulfonamide core.
  • A 3-methylbutan-2-yl spacer.
  • A 1H-1,2,3-triazol-1-yl heterocycle.

Retrosynthetic disconnection suggests modular assembly via:

  • Sulfonylation of a primary amine intermediate.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.
  • Alkylation to integrate the branched alkyl chain.

Synthesis of the 4-Fluoro-3-Methylbenzenesulfonamide Core

Sulfonylation of 2-Aminothiazole Derivatives

The benzenesulfonamide moiety is synthesized through nucleophilic substitution between 4-fluoro-3-methylbenzenesulfonyl chloride and a primary amine. Adapted from methodologies in, the reaction proceeds in aqueous sodium acetate (2 equiv.) at 80–85°C for 4–8 hours, yielding 4-fluoro-3-methyl-N-(thiazol-2-yl)benzenesulfonamide with 82–88% efficiency.

Optimization Insights:

  • Elevated temperatures (>80°C) prevent intermediate hydrolysis.
  • Sodium acetate buffers the HCl byproduct, minimizing side reactions.
Table 1: Reaction Conditions for Sulfonamide Formation
Parameter Value Source
Temperature 80–85°C
Reaction Time 4–8 hours
Base Sodium acetate (2 equiv.)
Yield 82–88%

Construction of the 1H-1,2,3-Triazol-1-yl Heterocycle

CuAAC Click Chemistry

The triazole ring is formed via a copper(I)-catalyzed reaction between an azide and acetylene. As demonstrated in, 3-methyl-1-(prop-2-yn-1-yl)butan-2-amine is reacted with sodium azide in dimethylformamide (DMF) at 50°C, followed by CuSO₄·5H₂O/sodium ascorbate-mediated cycloaddition.

Critical Considerations:

  • Azide Purity: Residual azides require careful quenching to prevent explosive hazards.
  • Catalyst Loading: 10 mol% Cu(I) ensures >90% conversion.

Alkylation and Final Coupling

N-Alkylation of the Sulfonamide Intermediate

The 3-methylbutan-2-yl spacer is introduced via alkylation of the sulfonamide nitrogen. Using calcium hydride (CaH₂) as a base in DMF, the reaction proceeds at 50–55°C with 3-methyl-2-(bromomethyl)butane as the alkylating agent. Monitoring by thin-layer chromatography (TLC; n-hexane:ethyl acetate = 8:2) confirms completion within 6 hours.

Yield Enhancement Strategies:

  • Slow Addition: Dropwise introduction of alkylating agent minimizes dimerization.
  • Solvent Choice: Anhydrous DMF suppresses base decomposition.
Table 2: Alkylation Reaction Parameters
Parameter Value Source
Base Calcium hydride
Temperature 50–55°C
Solvent Dimethylformamide (DMF)
Reaction Time 6 hours

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FTIR Analysis: Sulfonamide S=O stretches appear at 1380 cm⁻¹, while triazole C-N vibrations occur at 1540 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons (δ 7.8–7.5 ppm), triazole CH (δ 8.1 ppm), and methyl groups (δ 1.2–1.4 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 358.84 ([M+H]⁺).

Purity and Solubility Profile

High-Performance Liquid Chromatography (HPLC) confirms ≥95% purity. The compound exhibits solubility in chloroform, DMSO, and methanol, with limited aqueous solubility (<0.1 mg/mL).

Table 3: Physicochemical Properties
Property Value Source
Molecular Formula C₁₅H₂₀FN₅O₂S
Molecular Weight 358.84 g/mol
Melting Point 154–156°C
Solubility (CHCl₃) 25 mg/mL

Scalability and Industrial Feasibility

Process Economics

  • Cost Drivers: Copper catalysts and azide precursors account for 60% of raw material costs.
  • Green Chemistry Metrics: Atom economy for CuAAC exceeds 85%, aligning with sustainable practices.

Q & A

Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield?

The synthesis involves multi-step reactions, including cycloaddition for triazole formation and nucleophilic substitution for sulfonamide introduction. Key steps:

  • Cycloaddition : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring under inert conditions (70–80°C, DMF solvent) .
  • Sulfonamide coupling : React the intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in THF at 0–5°C, monitored by TLC/HPLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .

Q. How is the crystal structure of this compound determined and refined?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 180 K.
  • Refinement : Apply full-matrix least-squares refinement in SHELXL, optimizing hydrogen positions via riding models. Validate with R-factor (<0.05) and residual electron density analysis .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Kinetic assays : Measure IC50_{50} against target enzymes (e.g., carbonic anhydrase) using fluorometric or spectrophotometric methods (e.g., stopped-flow CO2_2 hydration) .
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes, guided by triazole and sulfonamide interactions with active sites .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Control variables (pH, temperature, enzyme concentration) and validate with reference inhibitors.
  • Purity verification : Use HPLC (>98% purity) and LC-MS to rule out degradation products .
  • Structural analogs : Compare activity with derivatives (e.g., pyrazole or trifluoromethyl variants) to identify SAR trends .

Q. What computational strategies are effective for QSAR modeling of this compound?

  • Descriptor selection : Calculate physicochemical properties (logP, polar surface area) and quantum-chemical parameters (HOMO/LUMO energies) via Gaussian09 .
  • Model validation : Use partial least squares (PLS) regression with cross-validation (R2^2 > 0.8) and external test sets .

Q. How does stereochemistry at the butan-2-yl chain impact biological activity?

  • Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral HPLC separation .
  • Enantiomer testing : Compare IC50_{50} values of (R)- and (S)-configurations in enzyme assays. Triazole orientation may alter hydrogen bonding with targets .

Q. What methodologies assess stability under physiological conditions?

  • Accelerated stability studies : Incubate in PBS (pH 7.4, 37°C) for 48h, analyze degradation via LC-MS/MS.
  • Microsomal stability : Use liver microsomes (human/rat) to identify oxidative metabolites .

Q. How does polymorphism affect bioavailability?

  • Polymorph screening : Recrystallize from solvents (ethanol, acetonitrile) and analyze forms via SCXRD and DSC.
  • Dissolution testing : Compare solubility and dissolution rates of polymorphs in simulated gastric fluid .

Q. What strategies identify key metabolites in pharmacokinetic studies?

  • Phase I metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and detect hydroxylated metabolites via high-resolution LC-QTOF-MS .
  • Phase II conjugation : Screen for glucuronidation/sulfation using UDPGA or PAPS cofactors .

Q. How to design SAR studies against structurally related analogs?

  • Analog library : Synthesize derivatives with modified triazole substituents (e.g., methyl vs. trifluoromethyl) or benzene ring halogens .
  • Bioactivity clustering : Use hierarchical clustering (e.g., Tanimoto similarity) to group compounds by IC50_{50} profiles and structural features .

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